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molecular formula C9H13NO2 B8721578 tert-butyl 1H-pyrrole-2-carboxylate

tert-butyl 1H-pyrrole-2-carboxylate

Cat. No. B8721578
M. Wt: 167.20 g/mol
InChI Key: LGHAAAIUUYWURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637664B2

Procedure details

The Boc protected pyrrole dimer (3) (0.25 g, 0.66 mmol) was placed in a dry round bottomed flask and treated with 4M HCl in dioxane (5 mL). The resulting solution became cloudy over a period of 30 minutes. The solvent was removed in vacuo to give a yellow solid (3′) which was then dried under vacuum. The residue was dissolved in dry DMF (9 mL) and the Boc pyrrole acid (2) (0.176 g, 0.726 mmol, 1.1 equiv.) was added followed by EDCI (0.191 g, 0.99 mmol, 1.5 equiv.) and DMAP (0.097 g, 0.79 mmol, 1.2 equiv.). The reaction mixture was stirred at room temperature for 18 hours then diluted with EtOAc (50 mL) and washed with 1M HCl soln (3×50 mL), then saturated NaHCO3 solution (3×50 mL), dried over MgSO4 then concentrated in vacuo to give a tan foam. This solid was suspended in a 1:1 mixture of MeOH and 1M NaOH solution (40 mL) and stirred at room temp for 30 minutes. EtOAc was added and the organic layer washed with saturated NaHCO3 solution (3×50 mL) and dried over MgSO4. Concentration in vacuo gave an off white foam 0.160 g (48%). Mp 134° C. (lit 131-133° C.); 1H NMR d6-DMSO δ 9.90 (1H, s, N—H), 9.86 (1H, s, N—H), 9.13 (1H, s, Boc-N—H), 7.46 (1H, d, J=1.9 Hz, Py-H), 7.21 (1H, d, J=1.7 Hz, Py-H), 7.06 (1H, d, J=1.7 Hz, Py-H), 6.91 (1H, s, Py-H), 6.90 (1H, s, Py-H), 6.85 (1H, s, Py-H), 3.84 (6H, s, N—CH3), 3.81 (3H, s, N—CH3), 3.74 (3H, s, O—CH3), 1.46 (9H, s, Boc-H).
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.25 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
0.176 g
Type
reactant
Reaction Step Eight
Name
Quantity
0.191 g
Type
reactant
Reaction Step Nine
Name
Quantity
0.097 g
Type
catalyst
Reaction Step Ten
Name
Yield
48%

Identifiers

REACTION_CXSMILES
N1C=CC=C1.[C:6]([O:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([C:20]([NH:22][C:23]2[CH:24]=[C:25](C(OC)=O)[N:26]([CH3:28])[CH:27]=2)=[O:21])[N:17]([CH3:19])[CH:18]=1)=[O:12])([CH3:9])([CH3:8])[CH3:7].Cl.[C:34](C1NC=CC=1)([O:36][C:37](C)(C)C)=[O:35].CCN=[C:49]=[N:50][CH2:51][CH2:52][CH2:53][N:54]([CH3:56])[CH3:55].[OH-:57].[Na+]>O1CCOCC1.CN(C1C=CN=CC=1)C.CCOC(C)=O.CO>[C:6]([O:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([C:20]([NH:22][C:23]2[CH:24]=[C:25]([C:49]([NH:50][C:51]3[CH:52]=[C:53]([C:34]([O:36][CH3:37])=[O:35])[N:54]([CH3:55])[CH:56]=3)=[O:57])[N:26]([CH3:28])[CH:27]=2)=[O:21])[N:17]([CH3:19])[CH:18]=1)=[O:12])([CH3:7])([CH3:8])[CH3:9] |f:5.6|

Inputs

Step One
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Six
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Eight
Name
Quantity
0.176 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C=1NC=CC1
Step Nine
Name
Quantity
0.191 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Ten
Name
Quantity
0.097 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a dry round bottomed flask
CUSTOM
Type
CUSTOM
Details
of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid (3′) which
CUSTOM
Type
CUSTOM
Details
was then dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dry DMF (9 mL)
WASH
Type
WASH
Details
washed with 1M HCl soln (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaHCO3 solution (3×50 mL), dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a tan foam
STIRRING
Type
STIRRING
Details
stirred at room temp for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the organic layer washed with saturated NaHCO3 solution (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)NC=1C=C(N(C1)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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